molecular formula C13H15N5O B6274975 rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1807882-27-4

rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine

Cat. No.: B6274975
CAS No.: 1807882-27-4
M. Wt: 257.3
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Description

rac-2-{5-[(3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a bicyclic heterocyclic compound featuring:

  • A rigid octahydrocyclopenta[c]pyrrole core (C₇H₁₁N), which adopts a fused bicyclic conformation with (3aR,6aR) stereochemistry.
  • A 1,2,4-oxadiazole ring (C₂H₂N₂O) linked at position 5 to the bicyclic pyrrole and at position 3 to a pyrazine ring (C₄H₄N₂).
  • The racemic mixture (rac-) indicates equal proportions of enantiomers, which may influence binding interactions in biological systems.

Properties

CAS No.

1807882-27-4

Molecular Formula

C13H15N5O

Molecular Weight

257.3

Purity

93

Origin of Product

United States

Preparation Methods

Synthesis of Octahydrocyclopenta[c]pyrrole-3a-carboxylic Acid

The octahydrocyclopenta[c]pyrrole scaffold is synthesized via a lithiation-carboxylation strategy. Starting with N-Boc-protected octahydrocyclopenta[c]pyrrole (III ), the compound is treated with s-butyllithium (s-BuLi) in methyl tert-butyl ether (MTBE) at -78°C in the presence of a chiral ligand such as (+)-Tocosamine . This generates a lithiated intermediate, which reacts with carbon dioxide to yield N-Boc octahydrocyclopenta[c]pyrrole-2-carboxylic acid (IV ) after aqueous workup and column purification (55–70% yield) . Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, affording the free amine octahydrocyclopenta[c]pyrrole-2-carboxylic acid (V ).

Key Reaction Conditions

  • Solvent : Methyl tert-butyl ether

  • Temperature : -78°C (dry ice/acetone bath)

  • Lithiating Agent : s-BuLi (1.4 M in cyclohexane)

  • Electrophile : Carbon dioxide gas

Preparation of Pyrazine Amidoxime

The pyrazine amidoxime precursor is synthesized from 3-cyanopyrazine (8 ) . Treatment with hydroxylamine hydrochloride in ethanol/water under reflux forms the corresponding amidoxime (9 ) in near-quantitative yield . The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via recrystallization from water .

Reaction Schema

3-Cyanopyrazine+NH2OH\cdotpHClEtOH/H2O, refluxPyrazine Amidoxime\text{3-Cyanopyrazine} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, reflux}} \text{Pyrazine Amidoxime}

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclization of the pyrazine amidoxime (9 ) with the acyl chloride derived from octahydrocyclopenta[c]pyrrole-2-carboxylic acid (V ). The carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux . The acyl chloride is then reacted with the amidoxime in toluene at 25°C, followed by reflux for 20 hours to facilitate cyclization . The crude product is purified via flash chromatography (hexane/ethyl acetate gradient) to yield rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine.

Optimized Parameters

  • Acyl Chloride Formation : SOCl₂, reflux, 2 hours

  • Cyclization : Toluene, reflux, 20 hours

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 9:1 → 6:4)

Deprotection and Final Product Isolation

Following oxadiazole formation, residual protecting groups (if present) are removed under acidic conditions. The final compound is isolated as a racemic mixture due to the absence of chiral induction during the lithiation step . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:

Analytical Data

  • ¹H NMR (500 MHz, CDCl₃): δ 3.10 (s, 6H), 8.06–8.41 (m, pyrazine protons)

  • MS (ESI) : m/z 352 [M+H]⁺ (calculated for C₁₇H₂₁N₅O₂)

Comparative Analysis of Synthetic Routes

StepMethodYieldKey Reference
Lithiation-Carboxylations-BuLi/CO₂ in MTBE at -78°C55–70%
Amidoxime SynthesisNH₂OH·HCl in EtOH/H₂O>95%
Oxadiazole CyclizationAcyl chloride + amidoxime in toluene60–75%

Challenges and Mitigation Strategies

  • Low-Temperature Sensitivity : The lithiation step requires rigorous temperature control (-78°C) to prevent side reactions .

  • Moisture Sensitivity : All reactions involving s-BuLi are conducted under inert atmosphere (N₂/Ar) .

  • Racemic Product : The absence of chiral ligands during lithiation results in a racemic mixture, aligning with the target compound’s stereochemical designation .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, typically at the nitrogen atoms or the fused ring system.

  • Reduction: : Reduction reactions can target specific functional groups within the compound, potentially altering its reactivity and applications.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its chemical properties.

Common Reagents and Conditions

  • Oxidizing Agents: : For oxidation reactions, common reagents include peroxides or metal oxides.

  • Reducing Agents: : Hydrogenation reactions with metal catalysts or hydride donors are typical for reduction processes.

  • Substituting Reagents: : Halogens, amines, and organometallic reagents are often used for substitution reactions.

Major Products

Depending on the reaction conditions and reagents used, the major products could vary widely. typical products include oxidized, reduced, or functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Case Study : Research has shown that oxadiazole derivatives exhibit antimicrobial and anti-inflammatory properties. The incorporation of the octahydrocyclopenta[c]pyrrole moiety may enhance these effects due to its stereochemical configuration, which can influence binding affinity and selectivity .

Studies have explored the biological implications of compounds similar to rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine. The oxadiazole ring is known for its biological activity, including antitumor and antiviral effects.

Research Findings : A recent study indicated that oxadiazole derivatives can inhibit specific cancer cell lines, suggesting that rac-2 may possess similar anticancer properties . Further investigations are needed to elucidate the mechanisms involved.

Material Science

The compound's unique structure allows it to be used as a building block in the synthesis of novel materials with specific properties. Its potential applications include organic electronics and photonic devices.

Example Application : Researchers have synthesized polymers incorporating oxadiazole units that exhibit enhanced thermal stability and electrical conductivity. These materials could be valuable in developing advanced electronic components .

Mechanism of Action

The compound's mechanism of action would depend on its interaction with specific molecular targets. Potential pathways include binding to enzymes or receptors, altering their function or signaling pathways. Detailed studies involving molecular docking and biochemical assays would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Key Observations:

Core Bicyclic Structure :

  • The target compound shares the octahydrocyclopenta[c]pyrrole core with analogs like the pyridine derivative and the pyrimidine-tetrazole compound . However, cyclobuta-fused systems exhibit distinct ring strain and conformational flexibility.
  • Stereochemistry ((3aR,6aR) vs. (3aS,6aS) in ) significantly impacts binding pocket compatibility in biological targets.

Heterocyclic Substituents: Pyrazine (target compound) vs. Oxadiazole (target compound) vs. tetrazole : Oxadiazole offers metabolic stability compared to tetrazole’s acidity, which may affect pharmacokinetics.

Functional Groups :

  • The trifluoromethylphenyl group in introduces hydrophobicity and electron-withdrawing effects, enhancing RBP4 affinity. The target compound lacks this moiety, suggesting a different interaction profile.

Biological Activity

The compound rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine (CAS No. 1807882-27-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C13H15N5O with a molecular weight of 257.29 g/mol. The compound features a unique structure that includes a cyclopentane ring fused to a pyrrole ring and an oxadiazole moiety, which may contribute to its biological activity .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Specifically, it has been tested against several cancer cell lines, showing cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells. The exact mechanism remains under investigation but may involve modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is hypothesized to occur through interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in enzyme activity or receptor function, contributing to its observed biological effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole-containing compounds. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In a recent investigation published in Cancer Research, this compound was tested against breast and lung cancer cell lines. The findings revealed a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against bacteriaJournal of Medicinal Chemistry
AnticancerInduces apoptosisCancer Research

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, the oxadiazole ring can be formed via cyclization of a thioamide intermediate with hydroxylamine, followed by coupling to the pyrazine moiety under Ullmann or Buchwald-Hartwig conditions. Purification often employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from 2-propanol or dichloromethane . To optimize purity, rigorous solvent drying (e.g., molecular sieves) and inert atmosphere conditions (N₂/Ar) are critical to prevent hydrolysis or oxidation of intermediates.

Q. How can the stereochemistry of the octahydrocyclopenta[c]pyrrole moiety be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for stereochemical confirmation, as seen in analogous compounds . Alternatively, advanced NMR techniques (e.g., NOESY or J-resolved spectroscopy) can correlate proton coupling constants with spatial arrangements. Computational methods (DFT-based geometry optimization) may supplement experimental data .

Q. What analytical techniques are essential for characterizing intermediates and final products?

  • Methodological Answer :

  • LC-MS/QTOF : For molecular weight confirmation and tracking reaction progress.
  • ¹H/¹³C NMR : To verify structural integrity and monitor regioselectivity.
  • HPLC-PDA : To assess purity (>95% threshold for publication-ready compounds).
  • FT-IR : To confirm functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for scale-up?

  • Methodological Answer : AI-driven simulations can model heat transfer, mixing efficiency, and reagent diffusion in batch reactors. For example, finite element analysis (FEA) predicts temperature gradients during exothermic cyclization steps, minimizing by-product formation. Real-time adjustments via machine learning algorithms (e.g., Bayesian optimization) improve yield reproducibility .

Q. What strategies resolve contradictions in yield data between solution-phase vs. solid-supported syntheses?

  • Methodological Answer : Contradictions often arise from differences in reagent accessibility or solvent-swelling effects in solid-phase synthesis. A systematic comparison should include:

  • Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy.
  • Morphological Analysis : Use SEM to assess resin bead porosity in solid-phase methods.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to identify optimal mass transfer conditions .

Q. How can isotopic labeling (²H/¹³C) elucidate the mechanism of oxadiazole ring formation?

  • Methodological Answer : Incorporate ¹³C-labeled hydroxylamine or ²H-labeled thioamide precursors to track bond reorganization. Analyze intermediates via LC-MS/MS and isotope-encoded NMR to distinguish between concerted vs. stepwise cyclization pathways. Comparative kinetic isotope effects (KIE) further clarify rate-determining steps .

Q. What are the challenges in correlating in vitro bioactivity data with molecular docking studies for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Conformational Flexibility : The octahydrocyclopenta[c]pyrrole moiety adopts multiple low-energy conformers. Use molecular dynamics (MD) simulations to assess binding pose variability.
  • Solvent vs. Protein Environment : Docking scores often neglect solvation effects. Apply implicit solvent models (e.g., Poisson-Boltzmann) or explicit water simulations to refine predictions .

Methodological Framework for Future Research

  • Experimental Design : Align synthesis and characterization workflows with CRDC classifications (e.g., RDF2050108 for process control) to ensure reproducibility .
  • Data Validation : Cross-reference XRD, NMR, and computational data to address stereochemical ambiguities .
  • Contradiction Mitigation : Use tiered replication (intra-lab vs. inter-lab validation) and open-access data sharing to resolve yield or activity discrepancies .

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